3-Amino-4-piperidin-1-ylbenzenesulfonamide
Description
3-Amino-4-piperidin-1-ylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 3 and a piperidin-1-yl group (a six-membered nitrogen-containing heterocycle) at position 2. The sulfonamide moiety (-SO₂NH₂) is a hallmark of this class of compounds, often associated with diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor-targeting properties.
Properties
IUPAC Name |
3-amino-4-piperidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c12-10-8-9(17(13,15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOUYHFPHPMJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306122 | |
| Record name | 3-amino-4-piperidin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41817-98-5 | |
| Record name | NSC174170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-4-piperidin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-piperidin-1-ylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-piperidin-1-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
3-Amino-4-piperidin-1-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-4-piperidin-1-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
This section evaluates structural analogs of 3-Amino-4-piperidin-1-ylbenzenesulfonamide, focusing on substituent variations, synthesis approaches, and inferred pharmacological properties.
Structural and Substituent Variations
The following table highlights key differences among sulfonamide derivatives:
Key Observations:
- Piperidine vs. Pyridine: Replacing piperidine (saturated) with pyridine (aromatic) in 4-Amino-N-3-pyridinylbenzenesulfonamide introduces polarity, likely altering solubility and target specificity .
- Methyl/Hydroxy Substituents: The methyl group in 4-Amino-3-methylbenzenesulfonamide may sterically hinder binding to enzymes, while the hydroxy group in 4-Amino-N-ethyl-4-hydroxybenzenesulfonamide could enhance hydrogen bonding with biological targets .
Pharmacological Implications
- Enzyme Inhibition : Sulfonamides with piperidine groups may target carbonic anhydrase or histone deacetylases (HDACs) due to their ability to coordinate metal ions or block active sites .
- Antimicrobial Activity: Pyridine-substituted analogs (e.g., 4-Amino-N-3-pyridinylbenzenesulfonamide) might exhibit broader-spectrum activity compared to piperidine derivatives .
- CNS Penetration: The lipophilic piperidine group in 3-Amino-4-piperidin-1-ylbenzenesulfonamide could facilitate central nervous system (CNS) uptake, making it a candidate for neurological disorders .
Biological Activity
3-Amino-4-piperidin-1-ylbenzenesulfonamide, identified by its CAS number 41817-98-5, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and an amino group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C11H16N2O2S
- Molecular Weight : 240.32 g/mol
- Structure : The compound consists of a benzenesulfonamide moiety with a piperidine ring and an amino group, contributing to its unique reactivity and biological profile.
Antitumor Activity
Research indicates that 3-Amino-4-piperidin-1-ylbenzenesulfonamide exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and prostate cancer cells.
Table 1: Antitumor Activity of 3-Amino-4-piperidin-1-ylbenzenesulfonamide
The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been studied for its anti-inflammatory properties. It has shown the ability to downregulate pro-inflammatory cytokines in various animal models.
Case Study: Anti-inflammatory Effects
In a murine model of acute inflammation, administration of 3-Amino-4-piperidin-1-ylbenzenesulfonamide resulted in a significant reduction in edema and inflammatory markers compared to control groups. The compound demonstrated a dose-dependent effect on reducing tumor necrosis factor-alpha (TNF-α) levels.
The biological activity of 3-Amino-4-piperidin-1-ylbenzenesulfonamide can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Modulation of Cytokine Production : It affects the signaling pathways involved in the production of inflammatory cytokines, thereby mitigating inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at various positions on the piperidine ring or the sulfonamide group can significantly influence potency and selectivity.
Table 2: Structure-Activity Relationship Analysis
| Modification | Effect on Activity |
|---|---|
| Substitution on Piperidine | Increased potency against MCF-7 |
| Alteration of Sulfonamide | Enhanced selectivity for CDK inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
